molecular formula C16H14ClN3O B4394593 {[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide

{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide

Cat. No. B4394593
M. Wt: 299.75 g/mol
InChI Key: OZFIIVMITFSXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the benzimidazole class of compounds and has shown promising results in various studies.

Scientific Research Applications

{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has shown potential therapeutic applications in various scientific studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also shown promising results in the treatment of diabetes, Alzheimer's disease, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of {[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various cellular signaling pathways. It has been found to inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and microbial infections.
Biochemical and Physiological Effects:
{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide in lab experiments is its high potency and specificity. It has been found to exhibit a wide range of therapeutic effects at relatively low concentrations. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for the research on {[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide. One direction is to further investigate its potential therapeutic applications in the treatment of diabetes, Alzheimer's disease, and cardiovascular diseases. Another direction is to explore its potential as a novel antimicrobial agent. Additionally, future research can focus on optimizing the synthesis method and improving the solubility of the compound for better administration in lab experiments.
Conclusion:
In conclusion, {[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide is a promising chemical compound with potential therapeutic applications in various scientific fields. Its high potency and specificity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.

properties

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-7-5-12(6-8-13)10-20-15-4-2-1-3-14(15)19-16(20)9-18-11-21/h1-8,11H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFIIVMITFSXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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